Azane;cobalt(2+)

Description

Structure

2D Structure

Properties

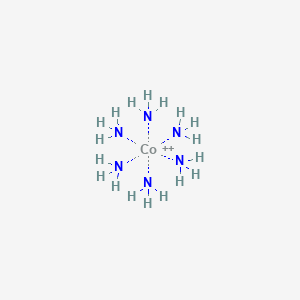

Molecular Formula |

CoH18N6+2 |

|---|---|

Molecular Weight |

161.12 g/mol |

IUPAC Name |

azane;cobalt(2+) |

InChI |

InChI=1S/Co.6H3N/h;6*1H3/q+2;;;;;; |

InChI Key |

JUDIFEZHDXDZRH-UHFFFAOYSA-N |

Canonical SMILES |

N.N.N.N.N.N.[Co+2] |

Origin of Product |

United States |

Synthetic Methodologies for Cobalt Ii Ammine Complexes

Solution-Phase Synthetic Routes

Solution-phase synthesis is the most common and versatile method for preparing cobalt(II) ammine complexes. This approach typically involves the reaction of a cobalt(II) salt with ammonia (B1221849) in an aqueous solution. The cobalt(II) ion in aqueous solution exists as the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. knockhardy.org.ukchemguide.co.uklibretexts.org The addition of ammonia, which acts as a ligand, leads to the stepwise replacement of the coordinated water molecules. libretexts.org

The general reaction can be represented as: [Co(H₂O)₆]²⁺ + nNH₃ ⇌ [Co(NH₃)ₙ(H₂O)₆₋ₙ]²⁺ + nH₂O

The extent of this substitution depends on several factors, including the concentration of ammonia and the pH of the solution. researchgate.net With an excess of ammonia, the hexaamminecobalt(II) ion, [Co(NH₃)₆]²⁺, can be formed. libretexts.org However, the hexaamminecobalt(II) complex is readily oxidized in air to the more stable cobalt(III) state. knockhardy.org.uklibretexts.org To obtain cobalt(II) ammine complexes, the reaction is often carried out under an inert atmosphere or by using a stoichiometric amount of ammonia.

A typical procedure involves dissolving a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂) or cobalt(II) nitrate (B79036) (Co(NO₃)₂), in water and then adding a concentrated solution of ammonia. labguider.comscribd.com The reaction of cobalt(II) chloride hexahydrate with ammonia is a well-established method. labguider.com The resulting complex can then be precipitated from the solution by the addition of a suitable counter-ion or by changing the solvent polarity, for instance, by adding ethanol (B145695). labguider.com

It is important to note that cobalt(II) ammine complexes are often used as intermediates in the synthesis of cobalt(III) ammine complexes. scribd.comrasetass.orgscribd.comionicviper.org In these cases, an oxidizing agent like hydrogen peroxide (H₂O₂) is added to the reaction mixture to facilitate the oxidation of Co(II) to Co(III). scribd.comrasetass.orgscribd.com

Solid-State Synthesis and Mechanochemical Approaches

While less common than solution-phase methods, solid-state and mechanochemical approaches offer alternative routes to cobalt(II) ammine and other cobalt complexes. These methods are often considered more environmentally friendly due to the reduced use of solvents. researchgate.net

Solid-state synthesis typically involves heating a mixture of solid reactants to induce a reaction. For instance, some cobalt complexes can be synthesized by heating a mixture of a cobalt salt and a solid ligand. However, this method is not as widely reported for simple cobalt(II) ammine complexes.

Mechanochemical synthesis , on the other hand, utilizes mechanical energy, such as grinding or milling, to initiate chemical reactions. researchgate.net This technique can be performed at room temperature and often leads to higher yields and shorter reaction times compared to conventional methods. unn.edu.ngajol.info The synthesis of various cobalt(II) complexes with Schiff base ligands has been successfully achieved through mechanochemical methods, often with a small amount of liquid assistance (liquid-assisted grinding). unn.edu.ngajol.info For example, a Co(II) Schiff base complex was synthesized by grinding the ligand and a cobalt salt in an agate mortar with a few drops of dimethylformamide (DMF). unn.edu.ng This approach has also been used to prepare cobalt nanoparticles from cobalt(II) hydrazine-azide complexes. researchgate.net While direct mechanochemical synthesis of simple cobalt(II) ammine complexes from a cobalt salt and a solid ammonia source is not extensively documented, the principles of mechanochemistry suggest it could be a viable, solvent-free alternative.

Influence of Reaction Parameters on Complex Formation (e.g., pH, Ligand Concentration)

The formation of cobalt(II) ammine complexes in solution is highly dependent on key reaction parameters, most notably pH and ligand (ammonia) concentration.

pH: The pH of the solution plays a critical role in determining the species of cobalt(II) present. In acidic to neutral solutions (pH 0-7), the cobalt ion primarily exists as the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, and the formation of ammine complexes is negligible. researchgate.net As the pH increases into the alkaline range, the concentration of free ammonia (NH₃) increases, which can then displace the water ligands to form ammine complexes. researchgate.net The synthesis of hexaamminecobalt(II) chloride, for instance, requires a high pH. researchgate.net However, at very high pH values (≥ 8.5), the hydrolysis of the cobalt ion can lead to the precipitation of cobalt(II) hydroxide (B78521), [Co(OH)₂], which can interfere with the formation of the desired ammine complex. knockhardy.org.ukwecmelive.com

Ligand Concentration: The concentration of ammonia directly influences the degree of ammine coordination. According to Le Chatelier's principle, increasing the concentration of ammonia will shift the equilibrium towards the formation of higher ammine complexes. By carefully controlling the molar ratio of ammonia to cobalt(II), it is possible to selectively synthesize complexes with a specific number of ammine ligands, from monoammine to hexaammine. researchgate.net For example, adding a small amount of ammonia to a solution of [Co(H₂O)₆]²⁺ will initially form lower ammine complexes, while a large excess of concentrated ammonia is required to favor the formation of [Co(NH₃)₆]²⁺. chemguide.co.uklibretexts.org

The interplay between pH and ligand concentration is crucial. For example, at a pH of 10.46 and with the addition of 1 mol/L of ammonium (B1175870) chloride, the proportion of the hexaamminecobalt(II) ion in the cobalt(II)-ammine complexes is significantly higher (81.48%) than at a pH of 9.75 (42.43%). researchgate.net This demonstrates the sensitive dependence of the complex distribution on these parameters.

Precursor Chemistry for Derived Materials

Cobalt(II) ammine complexes, and cobalt complexes in general, serve as important precursors for the synthesis of a variety of derived materials with applications in catalysis, materials science, and nanotechnology. ontosight.aiharvard.edu

One of the most significant applications is in the preparation of cobalt-based nanoparticles and thin films . Cobalt(II) ammine complexes can be used as precursors for the synthesis of cobalt metal, cobalt oxide, and cobalt nitride materials. harvard.edu For example, cobalt nanoparticles have been prepared by the chemical reduction of cobalt(III) ammine complexes, which are typically synthesized from cobalt(II) ammine precursors. researchgate.netkashanu.ac.ir The thermal decomposition of cobalt(II) Schiff base complexes, which are structurally related to ammine complexes, has been employed to produce nanocrystalline cobalt oxide thin films via chemical vapor deposition (CVD). ijpcbs.comresearchgate.net

The choice of the cobalt complex precursor can influence the properties of the final material. For instance, the use of different cobalt(II) heterocyclic amine precursors resulted in cobalt nanocrystals with varying morphologies and magnetic properties. researchgate.net Similarly, volatile cobalt amidinate compounds have been developed as suitable precursors for the vapor deposition of cobalt metal, cobalt nitride, and cobalt oxide. harvard.edu The thermal and chemical reactivity of the precursor complex are key factors in determining its suitability for a particular deposition technique. harvard.edu

Structural Characterization and Coordination Geometries of Cobalt Ii Ammine Complexes

Overview of Coordination Environments

Cobalt(II) complexes containing ammine or related nitrogen-donor ligands adopt numerous coordination geometries, ranging from four-coordinate to eight-coordinate. The most prevalent geometries include octahedral, trigonal bipyramidal, and tetrahedral, though several other arrangements are well-documented.

Octahedral Geometry : Six-coordinate octahedral geometry is one of the most common coordination environments for cobalt(II). ionicviper.orgresearchgate.net In these complexes, the Co(II) center is surrounded by six ligands at the vertices of an octahedron. Examples include complexes with tripodal polypyridine ligands, where the coordination sphere is completed by counter-anions like chloride or bromide. rsc.org Distorted octahedral geometries are also frequently observed, arising from the nature of the ligands, such as in complexes with certain macrocyclic or mixed-donor ligands. nih.govmdpi.comresearchgate.netresearchgate.net

Trigonal Bipyramidal Geometry : Five-coordinate complexes often adopt a trigonal bipyramidal structure. mdpi.com This geometry is common in complexes with tripodal "tripod" ligands like tris(2-benzimidazolylmethyl)amine (B1330919) (ntb), where the ligand's three feet form the equatorial plane and the bridgehead nitrogen occupies an axial position. unist.ac.krtandfonline.comresearchgate.netsnu.ac.kr Dinuclear complexes have also been reported where each cobalt(II) center features a trigonal bipyramidal environment. nih.govresearchgate.netrsc.org

Square Planar Geometry : Though less common for Co(II) than for d⁸ ions, square planar geometry is observed, particularly with specific ligand sets that favor this arrangement. hilarispublisher.comacs.org Ligands such as certain pincer-type ligands or bis(iminopyrrolyl) systems can enforce a square planar environment around the cobalt center due to a combination of steric and electronic factors. acs.orgacs.org

Pentagonal-Bipyramidal Geometry : Seven-coordinate cobalt(II) complexes can exhibit a pentagonal-bipyramidal structure. This is often achieved with heptadentate Schiff-base macrocyclic ligands or with pentadentate ligands in the equatorial plane and two axial ligands. capes.gov.brrsc.org For instance, a complex with a dipyridyl-type ligand has been shown to have a distorted pentagonal-bipyramidal geometry with five nitrogen and oxygen atoms in the basal plane and two nitrogen atoms in the apical positions. nih.gov

Distorted Tetragonal and Tetrahedral Geometries : Four-coordinate cobalt(II) complexes typically prefer a tetrahedral geometry. acs.org However, distortions from ideal tetrahedral symmetry are common. Tetragonal distortion, either through compression or elongation, is a key feature in some pseudotetrahedral complexes. berkeley.edu An eight-coordinate Co(II) complex with a distorted tetragonal geometry has also been synthesized. acs.org

Trigonal Prismatic Geometry : Six-coordinate trigonal prismatic geometry is less common than octahedral but has been identified in specific cobalt(II) complexes. It can be enforced by the rigid stereochemical constraints of certain macrocyclic ligands containing both amine and thioether donors. capes.gov.brrsc.org A mixed-ligand complex featuring bipyridyl and N,N′-diphenylazodioxide ligands also displays a trigonal prismatic geometry. acs.org

| Coordination Geometry | Coordination Number | Description | Example Ligand Type | Reference |

|---|---|---|---|---|

| Octahedral | 6 | Six ligands arranged symmetrically around the Co(II) ion. Often distorted. | Tripodal polypyridines, Macrocycles | ionicviper.orgrsc.orgmdpi.comresearchgate.net |

| Trigonal Bipyramidal | 5 | Five ligands with three in an equatorial plane and two in axial positions. | Tris(2-benzimidazolylmethyl)amine (ntb) | unist.ac.krtandfonline.comresearchgate.netnih.gov |

| Square Planar | 4 | Four ligands in a single plane around the central metal ion. | Pincer ligands, Bis(iminopyrrolyl) | hilarispublisher.comacs.orgacs.org |

| Pentagonal-Bipyramidal | 7 | Seven ligands with five in an equatorial plane and two in axial positions. | Heptadentate Schiff-base macrocycles | capes.gov.brrsc.orgnih.gov |

| Distorted Tetragonal | 4 or 8 | A distortion from ideal tetrahedral or square antiprismatic geometry. | Phenoxide/Thiolate/Selenolate ligands | berkeley.eduacs.org |

| Trigonal Prismatic | 6 | Six ligands at the vertices of a trigonal prism. | trans-N2S2 dibenzo macrocycles | acs.orgcapes.gov.brrsc.org |

Ligand Effects on Stereochemistry and Molecular Architecture

The final structure of a cobalt(II) ammine complex is profoundly influenced by the properties of its ligands. Steric hindrance, chelate ring size, ligand rigidity, and the nature of the donor atoms collectively dictate the coordination number, geometry, and stereochemistry.

The steric bulk of a ligand is a critical factor. For example, in cobalt(II) porphyrin complexes, sterically hindered imidazole (B134444) ligands lead to a significant stretching of the axial cobalt-ligand bond compared to unhindered ligands. nih.gov Similarly, the bulkiness of substituents on iminopyrrolyl ligands can determine whether the resulting complex adopts a tetrahedral or a more unusual square planar geometry. acs.org

The nature of the coordinating anion can also dramatically alter the molecular architecture. In a study using a tripodal polypyridine ligand, smaller, strongly coordinating anions like Cl⁻ and Br⁻ resulted in six-coordinate octahedral complexes. rsc.org In contrast, bulkier, weakly coordinating anions such as I⁻ and ClO₄⁻ led to the formation of seven-coordinate, face-capped octahedral structures where a solvent molecule coordinates to the metal center instead of the anion. rsc.org

Intramolecular interactions, particularly hydrogen bonding, can play a crucial role in stabilizing specific stereoisomers. In complexes with unsymmetrical N,S-donor ligands, intramolecular hydrogen bonds were found to stabilize sterically unfavorable linkage isomers. A similar effect was observed in a dinuclear cobalt(II) complex where an azide (B81097) ligand forms intramolecular hydrogen bonds with pivalamide (B147659) groups on the main ligand framework. rsc.org

The inherent structure of multidentate ligands, such as the number of atoms in the chelate rings and the rigidity of the backbone, imposes significant constraints. Studies with homologous tetra-amine ligands with terminal pyridyl groups have shown that the ligand structure favors the formation of cis-octahedral complexes over trans isomers. rsc.org The specific ligand, whether 1,6-bis-(2′-pyridyl)-2,5-diazahexane or 1,7-bis-(2′-pyridyl)-2,6-diazaheptane, further determines if cis-α or cis-β configurations are accessible. rsc.org

Dinuclear and Polynuclear Cobalt(II) Ammine Frameworks

While mononuclear complexes are common, cobalt(II) also forms a variety of dinuclear and polynuclear structures, often facilitated by bridging ligands. These frameworks exhibit interesting structural and magnetic properties.

Amine-bis(phenolate) ligands have been used to construct dinuclear cobalt(II) complexes where two metal centers are bridged by a phenolic oxygen atom from the ligand. nih.govresearchgate.net In these structures, each cobalt(II) ion can adopt a five-coordinate geometry, such as trigonal bipyramidal. nih.govresearchgate.net By modifying the reaction conditions and introducing acetate (B1210297) in excess, trimetallic complexes can be isolated. These feature a central hexacoordinate, octahedral Co(II) ion linked via bridging acetate ligands to two outer pentacoordinate, trigonal bipyramidal Co(II) fragments. rsc.org

Simple anionic ligands can also act as bridges. An azide ligand has been shown to bridge two six-coordinate octahedral cobalt(II) species, forming a dinuclear complex. rsc.org Furthermore, extended polymeric structures can be formed. The reaction of cobalt(II) nitrate (B79036) with a dipyridyl-type ligand, N-(pyridine-2-ylmethyl)pyridine-3-amine, results in a polymeric zigzag chain where the ligand links the seven-coordinate Co(II) centers. nih.gov

Reactivity and Mechanistic Investigations of Cobalt Ii Ammine Systems

Ligand Exchange and Substitution Kinetics

The substitution of ligands in cobalt(II) ammine complexes is a cornerstone of their chemistry, influencing their stability, reactivity, and the formation of various coordination compounds. These reactions typically involve the replacement of a coordinated ligand, such as water or ammonia (B1221849), by another ligand from the solution.

The simplest cobalt(II) ion in aqueous solution is the pink hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. chemguide.co.uk The addition of ammonia solution leads to a series of ligand exchange reactions. Initially, ammonia acts as a base, deprotonating the coordinated water molecules to form a neutral precipitate, [Co(H₂O)₄(OH)₂]. chemguide.co.uklibretexts.org With an excess of ammonia, the water and hydroxide (B78521) ligands are replaced by ammonia molecules to form the hexaamminecobalt(II) ion, [Co(NH₃)₆]²⁺. chemguide.co.uklibretexts.org This process is visually indicated by the dissolution of the precipitate and a color change. chemguide.co.uk Similarly, the addition of concentrated hydrochloric acid to an aqueous solution of [Co(H₂O)₆]²⁺ results in the replacement of six water ligands by four chloride ions, forming the blue tetrahedral complex [CoCl₄]²⁻. chemguide.co.uksavemyexams.com This reaction is reversible upon the addition of water. chemguide.co.uksavemyexams.com

Dissociative Pathways and Associated Activation Parameters

Kinetic studies of ligand substitution reactions on octahedral cobalt(II) complexes generally support a dissociative interchange (I_d) mechanism. In this pathway, the rate-determining step is the breaking of the bond between the cobalt center and the leaving ligand, with the incoming ligand playing a minor role in this step.

The acid-assisted dissociation of cobalt(II) complexes with 1,10-phenanthroline (B135089) tetradentate diamine ligands follows a four-step process involving two rapid pre-equilibrium protonations followed by the rate-determining cleavage of the Co(II)-N(phenanthroline) bond. The study of the dissociation of binuclear species formed between pyridine-2-carboxylato(pentaammine)cobalt(III) and cobalt(II) also shows rate and activation parameters consistent with an I_d mechanism. ias.ac.in

Activation parameters provide significant insight into these dissociative pathways. For the dissociation of cyclic and open-chain tetramine (B166960) complexes of cobalt(II), activation enthalpies (ΔH‡) and entropies (ΔS‡) have been determined. rsc.org Similarly, thermodynamic parameters have been calculated for the acid dissociation of cobalt(II) complexes of N,N'-dialkyl-1,10-phenanthroline-2,9-dimethylamine ligands, highlighting the influence of steric effects on the activation parameters. An increase in the size of the N-substituted alkyl group leads to greater steric hindrance, resulting in looser activation complexes and an increase in both activation enthalpy and entropy.

| Reaction / Complex | Mechanism | Activation Parameter | Value | Reference |

| DMSO Exchange on [Co(NH₃)₅(DMSO)]³⁺ | I_d | ΔV‡ | +10 cm³ mol⁻¹ | cdnsciencepub.com |

| DMSO Exchange on [Co(NH₃)₅(DMSO)]³⁺ | I_d | ΔH‡ | 123 kJ mol⁻¹ | cdnsciencepub.com |

| Bromide Anation of [Co(NH₃)₅(DMSO)]³⁺ | I_d | ΔH‡ | 121 kJ mol⁻¹ | cdnsciencepub.com |

| Chloride Anation of [Co(NH₃)₅(DMSO)]³⁺ | I_d | ΔH‡ | 126 kJ mol⁻¹ | cdnsciencepub.com |

| Dissociation of [Co(cyclam)]²⁺ (Step 1) | General Acid Catalysis | ΔH‡ | 36 ± 7 kJ mol⁻¹ | rsc.org |

| Dissociation of [Co(cyclam)]²⁺ (Step 2) | General Acid Catalysis | ΔH‡ | 27 ± 2 kJ mol⁻¹ | rsc.org |

Influence of Ancillary Ligands and Solvent on Exchange Rates

The rates of ligand exchange in cobalt(II) ammine systems are significantly affected by the nature of both the ancillary (non-participating) ligands within the coordination sphere and the solvent. Ancillary ligands can modify the electronic properties and steric environment of the cobalt center, thereby influencing the lability of the other ligands. hep.com.cn For instance, the introduction of a redox-active 6,6'-dihydroxybipyridine (6,6'-DHBP) ligand was shown to increase the electron density at the cobalt center in η⁵-C₅Me₅-Co complexes. hep.com.cn The use of sterically hindered phenol-based N₂O₂ ligands in conjunction with carboxylates as ancillary ligands allows for the synthesis of stable, mixed-ligand octahedral cobalt(II) complexes. mdpi.comresearchgate.net

The solvent plays a crucial role, not only as the reaction medium but also potentially as a competing ligand. Studies on the solvent exchange of cobalt(II) ions in primary alkylamines like propylamine (B44156) (pa) and 2-methoxyethylamine (B85606) (meea) have revealed differences in reaction rates and activation enthalpies, attributed to electronic repulsion in the ground state. researchgate.net In dimethyl sulfoxide (B87167) (DMSO), the anation and solvent exchange reactions of [Co(NH₃)₅(DMSO)]³⁺ are complicated by side reactions involving the complex's conjugate base, which can be suppressed by the addition of acid. cdnsciencepub.com The choice of solvent can even determine the outcome of a reaction; reactions between cobalt(II) chloride and hemisalen-type ligands in dry acetonitrile (B52724) can lead to ligand transformation rather than complex formation, whereas using cobalt(II) acetate (B1210297) in methanol (B129727) or ethanol (B145695) successfully yields the desired complexes. rsc.org

Redox Chemistry and Electron Transfer Processes

Cobalt is known for its ability to exist in multiple oxidation states, most commonly Co(II) and Co(III). The redox chemistry of cobalt(II) ammine complexes is thus a prominent feature, underpinning their roles in catalysis and as electron transfer agents. The hexaamminecobalt(II) complex, for example, is readily oxidized to the corresponding cobalt(III) complex. chemguide.co.uklibretexts.org This transformation is often spontaneous in the presence of air (dioxygen). chemguide.co.uk

Electrochemical Behavior of Cobalt(II)/Cobalt(III) Couples

The electrochemical behavior of the Co(II)/Co(III) couple is highly dependent on the coordination environment. The redox potential can vary over a wide range (from +1.8 V to approximately -0.6 V) depending on the ligands, their concentration, and the solution's pH. lmaleidykla.lt This tunability is crucial for applications such as redox mediators in dye-sensitized solar cells and electroless plating. lmaleidykla.ltrsc.orgnih.gov

Cyclic voltammetry is a key technique for investigating these systems. Studies on cobalt(II) in aqueous ammonia have detailed the electrochemical oxidation on various electrode materials. researchgate.net The addition of different amines, such as diethylenetriamine (B155796) (dien) and 1,2-cyclohexanediamine (B1199290) (chn), to Co(II)-glycine solutions can shift the open-circuit potential to more negative values and significantly enhance the anodic oxidation current, indicating the formation of more electrochemically active species. lmaleidykla.lt In contrast, 1,4-butanediamine (bn) shows little effect. lmaleidykla.lt

For cobalt complexes with macrocyclic tetramine ligands, the Co(I), Co(II), and Co(III) oxidation states can all be accessed and studied electrochemically. acs.org The redox potentials for the Co(III)/Co(II) and Co(II)/Co(I) couples are sensitive to substituents on the ligands, as demonstrated with a series of functionalized phenanthroline-Co(II) complexes in acetonitrile. nih.gov

| Complex / System | Redox Couple | Potential (V vs. FcH/FcH⁺) | Solvent | Reference |

| [Co(dpop-OCH₃-phen)₃]²⁺ | Co(III)/Co(II) | 0.35 | CH₃CN | nih.gov |

| [Co(dpop-OCH₃-phen)₃]²⁺ | Co(II)/Co(I) | -1.18 | CH₃CN | nih.gov |

| [Co(dpop-phen)₃]²⁺ | Co(III)/Co(II) | 0.38 | CH₃CN | nih.gov |

| [Co(dpop-phen)₃]²⁺ | Co(II)/Co(I) | -1.17 | CH₃CN | nih.gov |

| [Co(dpop-Cl-phen)₃]²⁺ | Co(III)/Co(II) | 0.44 | CH₃CN | nih.gov |

| [Co(dpop-Cl-phen)₃]²⁺ | Co(II)/Co(I) | -1.10 | CH₃CN | nih.gov |

| [Co(L)Py₂en]²⁺/³⁺ | Co(III)/Co(II) | +0.152 V (vs NHE) | researchgate.net |

Multi-Electron Transfer Pathways in Cobalt(II) Ammine Complexes

While many cobalt-based redox systems are designed for single-electron transfer to minimize reorganization energy, multi-electron transfer pathways are also known and are of significant interest for catalysis and energy storage. rsc.orgrsc.org In some systems, the ligands are "non-innocent," meaning they can actively participate in the redox process by being oxidized or reduced.

A family of spin-crossover cobalt(II) complexes with N-phenyl-substituted pyridine-2,6-diimine (PDI) ligands demonstrates dual multiredox behavior. rsc.org These complexes exhibit a one-electron oxidation of the Co(II) center to Co(III), alongside a stepwise two-electron reduction of each of the two PDI ligands. rsc.org This ability to store multiple electrons positions them as candidates for advanced materials in quantum information processing. rsc.org The possibility of multi-electron transfer is also a key consideration in the development of non-aqueous redox flow batteries using transition metal complexes. doi.org

Intermediates and Transient Species in Redox Reactions

The oxidation of cobalt(II) ammine complexes often proceeds through short-lived intermediates. The reaction of cobalt(II) with dioxygen, a fundamental process, can generate various cobalt-oxygen species. In the oxidation of (ethylenediamine)(diethylenetriamine)cobalt(II), peroxo-bridged dinuclear complexes are formed as intermediates before the final mononuclear Co(III) product is generated. osti.gov

In other systems, different transient species have been identified. The reaction of nitric oxide with cobalt(II) ammine complexes can produce an intermediate formulated as [Co(NH₃)₅(N₂O₂⁻)]²⁺. rsc.org Photochemical studies on the reduction of CO₂ mediated by cobalt macrocycles have provided spectroscopic evidence for the sequential formation of a Co(I) complex, a [Co(I)L-CO₂]⁺ adduct, and a subsequent species. osti.gov Furthermore, the activation of dioxygen by a mononuclear nonheme cobalt(II) complex in the presence of a hydrogen atom donor can lead to the formation of a cobalt(II)-alkylperoxide intermediate, which can then be converted to a cobalt(IV)-oxo species. rsc.org The isolation and characterization of such intermediates are crucial for elucidating detailed reaction mechanisms. acs.org

Reactions with Dioxygen and Oxygenation Processes

Cobalt(II) ammine complexes exhibit significant reactivity towards molecular oxygen, a characteristic that has positioned them as subjects of extensive research, particularly as models for biological oxygen carriers like hemoglobin. osti.govnih.gov The interaction typically begins with the reversible binding of dioxygen (O₂) to the cobalt(II) center. The nature of the resulting oxygenated species and the stability of the adduct are highly dependent on the specific amine ligands coordinated to the cobalt ion. researchgate.net

The process generally involves the formation of either a 1:1 superoxo complex ([Co(III)-O₂⁻]) or a 2:1 µ-peroxo bridged complex ([(L)nCo(III)-O₂²⁻-Co(III)(L)n]). osti.govtandfonline.com The initial step is the binding of O₂ to the reduced Co(II) center, which can then lead to the generation of superoxo and peroxo species. nih.gov In many cases, these oxygenated intermediates are subsequently converted to more stable mononuclear cobalt(III) complexes. osti.govacs.org Studies using ⁵⁹Co NMR have confirmed that peroxo compounds are key intermediates in the formation of the final Co(III) products. osti.gov

The coordination environment, including the presence of other functional groups on the ligands, also influences dioxygen affinity. Studies on α-amino acid-Co(II) complexes have shown that the co-coordination of amino and carboxyl groups is a crucial determinant for reversible oxygen uptake. nih.govresearchgate.net The specific configuration of the α-amino acid affects the electron transfer from the Co(II) eg orbital to the π* orbital of O₂, facilitating the reversible formation and dissociation of the Co-O₂ bond. nih.govresearchgate.net The stability and reversibility of these oxygenated complexes can be an issue, as many are prone to irreversible oxidation or "aging" in aqueous solutions. nih.gov

The table below summarizes the oxygenation behavior of various cobalt(II) ammine and related complexes.

C-H Bond Activation Mechanisms Mediated by Cobalt(II) Ammines

The activation of typically inert C-H bonds is a cornerstone of modern synthetic chemistry, and cobalt complexes have emerged as versatile catalysts for these transformations. While many systems involve Co(I) or Co(III) as the primary active species, cobalt(II) ammine and related complexes play crucial roles as intermediates or precursors in several C-H activation mechanisms.

In other systems, particularly those involving organometallic cobalt catalysts, the mechanism is proposed to involve the oxidative addition of a C-H bond to a low-valent cobalt center. For instance, a Co(I) complex can activate sp³ C-H bonds α to a nitrogen atom. nih.govacs.org The proposed mechanism involves the formation of a 16-electron [(Cp*)Co(mono-olefin)] intermediate, followed by the oxidative addition of the sp³ C-H bond to the Co(I) center, generating a Co(III)-hydride. nih.govacs.org While the initial activation step involves Co(I), subsequent steps in related catalytic cycles can involve Co(II) intermediates.

Cobalt-catalyzed hydroarylation reactions also provide insight into C-H activation pathways. Plausible mechanisms often begin with the generation of a low-valent cobalt species that undergoes oxidative addition of a C-H bond to form a cobaltacyclic intermediate. beilstein-journals.org For example, a proposed mechanism for the hydroarylation of alkynes with imines involves the oxidative addition of a C-H bond to a cobalt catalyst, forming a Co-H intermediate which then proceeds through insertion and reductive elimination steps. beilstein-journals.org In some cases, C-H activation is proposed to proceed via a concerted metalation-deprotonation (CMD) pathway, forming a cobaltacycle without a change in the formal oxidation state of the metal, which can then be oxidized. beilstein-journals.orgresearchgate.net

Although direct C-H activation initiated by a stable Co(II) ammine complex is less common than for its Co(I) or Co(III) counterparts, their role as accessible intermediates is critical. The reactivity of cobalt imido complexes, which are precursors to Co(II) amides, highlights this interplay. Dipyrrin-supported Co(III) imidos have been shown to mediate catalytic intramolecular C-H amination. nih.gov Kinetic studies support a mechanism where the Co(III) imido undergoes intramolecular H-atom abstraction to generate a transient Co(II) amide, which then leads to the final product. nih.gov

Solid-Phase Reactivity, including Nitrosylation

Cobalt(II) ammine and related Schiff base complexes exhibit noteworthy reactivity in the solid state, particularly in their ability to chemisorb small gaseous molecules like nitric oxide (NO). This solid-phase reactivity can occur without dissolving the complex, often proceeding as a single-crystal-to-single-crystal (SCSC) transformation.

A prominent example is the solid-phase nitrosylation of enantiomeric cobalt(II) complexes of chiral salen-type ligands. hud.ac.ukmdpi.com These crystalline materials chemisorb nitric oxide gas at room temperature and atmospheric pressure, resulting in the formation of a cobalt nitrosyl complex. hud.ac.ukmdpi.com The reaction is visually indicated by a color change, for instance, from red to black. hud.ac.uk The rate of this solid-gas reaction is highly dependent on the crystalline phase of the Co(II) complex. Desolvated, porous phases of the complex can react with NO gas within seconds, whereas solvated phases (e.g., containing CS₂) react much more slowly, over several hours. hud.ac.ukmdpi.com This difference is attributed to the presence of voids or channels in the desolvated crystal structure that act as conduits for gas sorption. hud.ac.uk

X-ray diffraction analysis confirms that the nitric oxide molecule is installed as an axial nitrosyl ligand, binding directly to the cobalt center. mdpi.com The reaction transforms a square planar Co(II) complex into a square pyramidal {Co(NO)}⁸ complex. mdpi.com This process can be reversible and occur without loss of crystallinity, highlighting the structural robustness of the material. hud.ac.uk

The reactivity of Co(II) complexes with NO is also influenced by the denticity of the primary amine or imine ligand. Studies on complexes with bidentate, tridentate, and tetradentate ligands show varied outcomes upon exposure to NO. rsc.org A Co(II) complex with a bidentate ligand may undergo reductive nitrosylation of the metal center. rsc.org In contrast, a complex with a tridentate ligand can form a [Co(III)(NO⁻)] species, while a complex with a tetradentate tripodal ligand might show no reactivity towards NO at all, which can be attributed to the geometry and redox potential of the complex. rsc.org

The table below details the structural parameters of a representative cobalt(II) salen-type complex before and after solid-phase nitrosylation.

Spectroscopic Probes in Cobalt Ii Ammine Chemistry

Infrared Spectroscopy for Vibrational Fingerprinting and Coordination Mode Determination

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the coordination environment of ligands in cobalt(II) ammine complexes. The vibrational frequencies of the coordinated ammonia (B1221849) (ammine) ligands are particularly informative. aip.org

Key IR absorption bands for ammine ligands in cobalt complexes include N-H stretching, symmetric and asymmetric deformation, and rocking vibrations. aip.orgsemanticscholar.org The positions of these bands can shift upon coordination to the cobalt(II) center, providing evidence of complex formation. For instance, the IR spectrum of hexaamminecobalt(III) chloride shows distinct bands attributed to the stretching of N-H bonds (around 3151 cm⁻¹) and NH₃ rocking (around 828 cm⁻¹), as well as asymmetric (around 1587 cm⁻¹) and symmetric (around 1328 cm⁻¹) NH₃ deformations. semanticscholar.org The appearance of new bands, not present in the free ligand, such as the Co-N stretching vibration, further confirms coordination. rasetass.org

The nature of the anion in the complex salt can also influence the IR spectrum, causing shifts in the absorption maxima. aip.org This highlights the sensitivity of vibrational spectroscopy to the entire crystal lattice environment. Furthermore, IR spectroscopy can be used to monitor the course of reactions, such as the thermal decomposition of complexes, by observing changes in the vibrational bands of the ligands and solvent molecules. researchgate.net

Below is a table summarizing typical IR spectral data for ammine ligands in cobalt complexes.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |

| N-H Stretching | ~3000 - 3300 | aip.orgsemanticscholar.org |

| Asymmetric NH₃ Deformation | ~1600 | aip.orgsemanticscholar.org |

| Symmetric NH₃ Deformation | ~1350 | aip.orgsemanticscholar.org |

| NH₃ Rocking | ~850 | aip.orgsemanticscholar.org |

| Co-N Stretching | ~3284 | rasetass.org |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and d-d Transitions

Electronic absorption (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic structure of cobalt(II) ammine complexes. The absorption of light in the ultraviolet and visible regions corresponds to the promotion of electrons from lower to higher energy d-orbitals, known as d-d transitions. The energies of these transitions are sensitive to the geometry of the complex and the nature of the ligands.

For octahedral cobalt(II) complexes, which have a d⁷ electron configuration, three spin-allowed d-d transitions are typically expected. ajol.info These correspond to the transitions from the ⁴T₁g(F) ground state to the ⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P) excited states. ajol.infoderpharmachemica.com For example, a cobalt(II) complex might exhibit bands around 608 nm and 502 nm, which can be assigned to the ⁴T₁g → ⁴T₂g(F) and ⁴T₁g → ⁴A₂g(F) transitions, respectively. researchgate.net In some cases, a third, higher-energy band corresponding to the ⁴T₁g(F) → ⁴T₁g(P) transition can also be observed. aip.org

The position and intensity of these d-d bands provide valuable information about the ligand field strength and the coordination geometry. For instance, the UV-Vis spectrum of hexaamminecobalt(III) chloride shows absorption bands at approximately 341 nm and 475 nm, which are assigned to the ¹A₁g → ¹T₂g and ¹A₁g → ¹T₁g transitions, respectively, based on the Tanabe-Sugano diagram for a d⁶ system. semanticscholar.org The presence of these characteristic bands confirms the formation of the complex and provides insight into its electronic properties.

The table below presents typical electronic absorption data for cobalt(II) ammine complexes.

| Electronic Transition | Typical Wavelength (nm) | Reference(s) |

| ⁴T₁g(F) → ⁴T₂g(F) | ~608 | researchgate.net |

| ⁴T₁g(F) → ⁴A₂g(F) | ~502 | researchgate.net |

| ⁴T₁g(F) → ⁴T₁g(P) | ~506 | aip.org |

| ¹A₁g → ¹T₂g (for Co(III)) | ~341 | semanticscholar.org |

| ¹A₁g → ¹T₁g (for Co(III)) | ~475 | semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of cobalt(II) ammine complexes in solution. Both ¹H and ⁵⁹Co NMR can provide valuable information. ⁵⁹Co NMR is particularly useful due to its wide chemical shift range, spanning approximately 20,000 ppm, which makes it highly sensitive to the coordination environment of the cobalt center. mdpi.com

The chemical shifts in ⁵⁹Co NMR are influenced by the nature of the ligands, the symmetry of the complex, and the presence of isomers. zenodo.org For instance, the ⁵⁹Co chemical shifts of nitro-ammine cobalt(III) complexes have been studied to understand the ligand field strength and covalent bonding. zenodo.org Relativistic effects can also significantly influence the ⁵⁹Co NMR chemical shifts and should be considered for accurate computational predictions. mdpi.com

¹H NMR spectroscopy can be used to study the protons of the ammine ligands. In paramagnetic cobalt(II) complexes, the ¹H NMR signals can be significantly shifted and broadened due to the unpaired electrons. rsc.org However, these paramagnetic shifts can provide information about the structure and magnetic properties of the complex. The study of aquation kinetics of cobalt ammine complexes has been successfully carried out using ¹H NMR by monitoring the changes in peak heights and integrals over time. slideshare.net

The table below summarizes key aspects of NMR spectroscopy in the study of cobalt ammine complexes.

| Nucleus | Application | Key Information | Reference(s) |

| ⁵⁹Co | Structural elucidation | Chemical shifts are sensitive to ligand environment and symmetry. | mdpi.comzenodo.org |

| ¹H | Study of ammine ligands | Paramagnetic shifts provide structural and magnetic data. | rsc.org |

| ¹⁵N | Structural elucidation | Complements ⁵⁹Co NMR for understanding coordination. | mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of cobalt(II) ammine complexes. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) are commonly employed. scielo.brmdpi.com

The mass spectrum of a cobalt(II) ammine complex will show a molecular ion peak corresponding to the mass of the intact complex ion. scielo.br For example, the MALDI-TOF spectrum of a binuclear cobalt(II) complex can exhibit a molecular ion peak at m/z 1264.96, confirming its dimeric nature. scielo.br

In addition to the molecular ion, fragmentation peaks are often observed, which provide valuable structural information. Collision-induced dissociation (CID) experiments can be performed to systematically fragment the complex and study the dissociation pathways. researchgate.net The fragmentation patterns can reveal the lability of different ligands and the strength of the metal-ligand bonds. For instance, the fragmentation of cobalt(II)-cysteine complexes has been studied to understand the high affinity of cobalt(II) for the sulfur atom of cysteine. researchgate.net The analysis of fragmentation patterns in the ESI-MS spectrum of a cobalt(II) monensinate A complex revealed various fragments containing the cobalt(II) center. mdpi.com

The table below highlights the utility of mass spectrometry in the analysis of cobalt ammine complexes.

| Mass Spectrometry Technique | Application | Information Obtained | Reference(s) |

| ESI-MS | Molecular weight and structure | Identifies molecular ions and fragmentation patterns. | mdpi.comresearchgate.net |

| MALDI-TOF | Molecular weight of large complexes | Determines the molecular weight of high-mass species. | scielo.br |

| GC-MS | Characterization of volatile complexes | Provides mass spectra of thermally stable and volatile compounds. | scielo.br |

Theoretical and Computational Studies of Cobalt Ii Ammine Complexes

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to predict the geometric and electronic properties of cobalt(II) ammine complexes with remarkable accuracy.

DFT calculations are routinely used to determine the equilibrium geometries of cobalt(II) complexes. For the series [Co(H₂O)₆₋ₙ(NH₃)ₙ]²⁺ (where n = 0–6), spin-unrestricted DFT-X3LYP/6-311++G(d,p) calculations have shown that the Co²⁺ ion consistently resides in a pseudo-octahedral environment. researchgate.net These calculations, however, tend to slightly overestimate the Co-O and Co-N bond lengths compared to crystallographic data by approximately 0.04 Å and 0.08 Å, respectively. researchgate.net In studies of more complex octahedral Co(II) compounds with N,N,N-tridentate triazine-type ligands, DFT calculations successfully confirmed a distorted octahedral coordination sphere. tandfonline.comfigshare.com These studies also indicate that for such complexes, the high-spin state is energetically more favorable than the low-spin state. tandfonline.comfigshare.com

The electronic structure and nature of the metal-ligand bonding are also effectively probed by DFT. Natural Population Analysis (NPA) on the [Co(H₂O)₆₋ₙ(NH₃)ₙ]²⁺ series reveals that complex formation is associated with ligand-to-metal charge transfer, which increases as more ammonia (B1221849) ligands are introduced into the coordination sphere. researchgate.net Further analysis using the Quantum Theory of Atoms in Molecules (QTAIM) shows that the electron density at the Co-N bond critical points is generally greater than at the Co-O bond critical points, indicating a stronger interaction. researchgate.net In related Co(II) complexes with other nitrogen-donor ligands, such as N-heterocyclic carbenes (NHCs) and α-diimines, DFT has been used to analyze bonding characteristics. rsc.orgcdmf.org.br For instance, Mayer bond order analysis suggests that NHC ligands are slightly stronger donors than bisphosphines. rsc.org For triazine-based complexes, Atoms in Molecules (AIM) analysis has shown that all Co-N interactions possess a predominantly covalent character. tandfonline.comfigshare.com

Table 1: Comparison of Calculated and Experimental Bond Lengths for Hexaaquacobalt(II) and Hexaamminecobalt(II)

| Complex | Method | Calculated Co-L Bond Length (Å) | Experimental Co-L Bond Length (Å) | Reference |

|---|---|---|---|---|

| [Co(H₂O)₆]²⁺ | DFT-X3LYP | ~2.15 | ~2.11 | researchgate.net |

| [Co(NH₃)₆]²⁺ | DFT-X3LYP | ~2.24 | ~2.16 | researchgate.net |

Ab Initio Calculations for Magnetic Anisotropy and Spectroscopic Properties

While DFT is a workhorse for ground-state properties, high-level ab initio methods are often required to accurately describe the excited states and magnetic properties that arise from the complex electronic structure of open-shell d-metal ions like Co(II).

Magnetic anisotropy, a key property for the development of single-ion magnets, is a primary focus of ab initio studies. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) approach followed by N-Electron Valence State Perturbation Theory (NEVPT2), are particularly effective. marquette.edursc.org These calculations can predict the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which quantify the magnetic anisotropy. For a series of pentacoordinate Co(II) complexes, CASSCF/NEVPT2 calculations revealed that large, negative D values (easy-axis anisotropy) arise primarily from distortions in the equatorial plane of the complex. marquette.eduscribd.com In another study on a square pyramidal Co(II) complex, ab initio calculations yielded D = -17.7 cm⁻¹ and E/D = 0.31, in excellent agreement with experimental values derived from magnetization measurements (D = -17(1) cm⁻¹ and E/D = 0.24(5)). researchgate.net These computational results are crucial for establishing magneto-structural correlations, which link geometric features to the observed magnetic behavior. marquette.eduscribd.comresearchgate.net

Ab initio calculations also provide valuable insights into spectroscopic properties. For example, four-component relativistic DFT calculations have been used to predict the ¹⁵N and ⁵⁹Co NMR chemical shifts of nitrogen-coordinated cobalt complexes, providing a powerful tool for structural elucidation. mdpi.com Furthermore, the combination of spectroscopic techniques like resonance Raman and EPR with computational analysis helps to characterize transient species. For a Co(II) complex that reversibly binds O₂, spectroscopic and DFT analyses indicated that the resulting adduct is a low-spin Co(III) center bound to a superoxo ligand. marquette.edursc.org

Table 2: Calculated Magnetic Anisotropy Parameters for Selected Co(II) Complexes

| Complex Type | Method | Calculated D (cm⁻¹) | Calculated E/D | Reference |

|---|---|---|---|---|

| Pentacoordinate Co(II) with redox-active ligands | CASSCF/NEVPT2 | -30 to -78 | N/A | marquette.edu |

| Square Pyramidal Co(II) with tetraazo macrocycle | CASSCF/NEVPT2 | -17.7 | 0.31 | researchgate.net |

| Trigonal Bipyramidal Co(II) with tetraazo macrocycle | CASSCF/NEVPT2 | +13.3 | 0.14 | researchgate.net |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying intermediates and transition states, and elucidating complex reaction mechanisms involving cobalt(II) ammine and related complexes.

One significant area of study is the activation of small molecules. DFT calculations have been used to explore the reaction mechanism of Co(II) model complexes with O₂, relevant to cysteine dioxygenase enzymes. marquette.edursc.org These studies mapped the potential energy profile for S-dioxygenation, identifying a key cyclic M-O-O-S intermediate and showing that the O-S bond formation is the rate-limiting step. marquette.edu The calculations also detailed the spin-state changes that occur throughout the catalytic cycle. marquette.edu Similarly, the mechanism of cobalt(II) porphyrin-catalyzed alkene aziridination was studied using DFT, which pointed to a radical-type mechanism involving a discrete cobalt 'nitrene radical' intermediate. researchgate.net

Computational methods have also been applied to understand and optimize industrial processes. In the context of cobalt-mediated radical polymerization (CMRP), computational studies have supported kinetic data, showing that the reactivity of the α-diimine-cobalt complex mediators can be tailored by altering the steric factors of the ligands. cdmf.org.br In the field of water oxidation catalysis, theoretical studies are crucial for distinguishing between proposed mechanisms, such as the water nucleophilic attack (WNA) pathway. frontiersin.org Modeling helps to rationalize the performance of different catalysts and provides conceptual guidelines for the design of new, more efficient systems. frontiersin.org

Prediction of Reactivity and Stability Trends

Computational chemistry allows for the systematic prediction of reactivity and stability across a series of related complexes, guiding synthetic efforts toward compounds with desired properties.

Catalytic Applications of Cobalt Ii Ammine Complexes

Catalytic Oxidation and Dehydrogenation Reactions

Cobalt(II) ammine complexes have demonstrated utility as catalysts in oxidation and dehydrogenation reactions. These reactions are fundamental in both industrial and biological processes.

Detailed Research Findings

Research has shown that cobalt(II) complexes with various amine ligands can catalyze the oxidation of a range of organic substrates. For instance, cobalt(II) Schiff base complexes have been investigated for their catalytic activity in the oxidation of alkanes. rsc.org In one study, a series of cobalt(II) bis(triflate) complexes with linear tetradentate bis(amine) and bis(imine) ligands were synthesized and their catalytic properties for the oxidation of cyclohexane (B81311) using hydrogen peroxide as the oxidant were evaluated. rsc.org While the iron-containing analogues showed some activity, the cobalt complexes were also part of this systematic study of first-row transition metals. rsc.org

Furthermore, cobalt(II) complexes have been employed in the acceptorless dehydrogenation of alcohols. acs.org A series of phosphine-free cobalt(II)-based catalysts with an amine-functionalized azo-aromatic pincer-like ligand were developed for the synthesis of quinoline (B57606) through the dehydrogenative oxidation of 2-amino benzyl (B1604629) alcohol and subsequent coupling with a ketone. acs.org The catalytic efficiency was found to be dependent on the redox potential of the azo-pyridine moiety within the ligand. acs.org

In a different approach, an imido cobalt(III) complex was shown to cleave strong C-H bonds, resulting in an amido cobalt(II) complex. d-nb.info This cobalt(II) amide was itself capable of mediating hydrogen atom abstraction, and a catalytic application for substrate dehydrogenation using an organoazide as the hydrogen acceptor was demonstrated. d-nb.info

The oxidation of cobalt(II) to cobalt(III) in the presence of air and amine ligands, such as ethylenediamine (B42938), is a well-documented phenomenon and forms the basis for the catalytic cycle in many oxidation reactions. researchgate.net The rate of this oxidation can be influenced by factors like pH and the presence of other ions. researchgate.net

| Catalyst Type | Reaction | Key Findings | Reference |

|---|---|---|---|

| Cobalt(II) bis(triflate) with bis(amine/imine) ligands | Cyclohexane oxidation | Part of a systematic study on first-row transition metal catalysts for alkane oxidation. rsc.org | rsc.org |

| Cobalt(II) with amine-functionalized azo-aromatic pincer ligand | Acceptorless dehydrogenation of alcohols for quinoline synthesis | Catalytic efficiency is linked to the ligand's redox potential. acs.org | acs.org |

| Amido Cobalt(II) complex | Substrate dehydrogenation | The cobalt(II) amide can abstract a hydrogen atom, enabling a catalytic cycle. d-nb.info | d-nb.info |

Carbon Dioxide (CO2) Reduction Catalysis

The conversion of carbon dioxide into valuable chemicals and fuels is a critical area of research aimed at mitigating climate change. Cobalt(II) ammine complexes have emerged as promising catalysts for the electrochemical and photochemical reduction of CO2.

Detailed Research Findings

Several studies have highlighted the efficacy of cobalt(II) complexes with polypyridyl and amine-containing ligands in catalyzing the reduction of CO2. For instance, cobalt(II) complexes supported by the tripodal ligand tris-(2-pyridylmethyl)amine (TPA) and a coordinating anion have been shown to be efficient and stable catalysts for the reduction of CO2 to carbon monoxide (CO). researchgate.nethku.hk When irradiated with blue LEDs in the presence of a photosensitizer, these complexes exhibited high turnover numbers (TON) for CO production, exceeding 1000, with a CO selectivity of over 90%. researchgate.nethku.hk The nature of the coordinated anion was found to play a significant role in the photocatalytic performance. hku.hk

In the realm of electrocatalysis, capsule-like cobalt–polypyridine diamine complexes have been synthesized and demonstrated to catalytically reduce CO2 to CO. nih.gov The catalytic cycle is believed to proceed through a doubly reduced cobalt(0) species, which then reacts with CO2 to form a metallocarboxylate intermediate. nih.gov The presence of a proton source, such as methanol (B129727), was found to enhance the rate of carbon-oxygen bond cleavage in this intermediate. nih.gov

Furthermore, cobalt complexes with pendant amine groups in the second coordination sphere have been investigated for their ability to influence the selectivity of CO2 reduction. lincoln.ac.ukacs.org These amine groups can act as proton relays, facilitating the reduction of CO2 to formic acid with high faradaic efficiency. lincoln.ac.uk Mechanistic studies and density functional theory (DFT) calculations have confirmed the role of these amine groups in stabilizing key intermediates through hydrogen bonding. lincoln.ac.uk

| Catalyst System | Method | Product | Key Performance Metric | Reference |

|---|---|---|---|---|

| [Co(TPA)X]+ (X = Cl-, Br-, I-, NCS-) | Photocatalysis | Carbon Monoxide (CO) | TON(CO) > 1000, Selectivity > 90% | researchgate.nethku.hk |

| Cobalt–polypyridine diamine complexes | Electrocatalysis | Carbon Monoxide (CO) | Turnover frequency (TOF) up to 2.03 s⁻¹ | nih.gov |

| [CpCo(PR₂NR'₂)I]+ with pendant amines | Electrocatalysis | Formic Acid | Faradaic efficiency ~90%, TOF > 1000 s⁻¹ | lincoln.ac.uk |

Ethylene (B1197577) Oligomerization

The oligomerization of ethylene to produce linear alpha-olefins is an important industrial process, as these olefins are key intermediates in the production of polymers, detergents, and plasticizers. Cobalt(II) ammine complexes have been successfully employed as catalysts in this transformation.

Detailed Research Findings

Cobalt(II) complexes containing 2-imino-1,10-phenanthroline ligands, when activated with methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO), have shown moderate to high catalytic activities for ethylene oligomerization. academie-sciences.fr The primary products of this process are butenes. academie-sciences.fr The steric and electronic properties of the substituents on the imino-phenanthroline ligand have been shown to influence the catalytic performance. academie-sciences.fr

Similarly, cobalt(II) complexes with substituted (pyrazolyl)amine ligands, upon activation with ethylaluminum dichloride (EtAlCl2) or MAO, form highly active catalysts for ethylene oligomerization, producing mainly C4 and C6 oligomers. x-mol.netresearchgate.net Notably, these cobalt(II) complexes exhibited high selectivity (99%) towards the formation of C4 oligomers. x-mol.netresearchgate.net In general, the corresponding nickel(II) complexes were found to be more active, but the cobalt systems offered superior selectivity for butenes. x-mol.netresearchgate.net

Tridentate cobalt complexes bearing pendant donor-modified α-diimine ligands have also been synthesized and evaluated for ethylene oligomerization. researchgate.net In the presence of MAO, these complexes displayed activities exceeding 10⁴ g-oligomer/mol-Co·h·bar, with 1-butene (B85601) and trans-2-hexene (B1208433) being the major oligomer fractions obtained. researchgate.net

| Catalyst System | Activator | Major Products | Key Findings | Reference |

|---|---|---|---|---|

| Cobalt(II) with 2-imino-1,10-phenanthroline ligands | MAO or MMAO | Butenes | Moderate to high catalytic activity. academie-sciences.fr | academie-sciences.fr |

| Cobalt(II) with (pyrazolyl)amine ligands | EtAlCl₂ or MAO | C₄ and C₆ oligomers | High selectivity (99%) for C₄ oligomers. x-mol.netresearchgate.net | x-mol.netresearchgate.net |

| Tridentate cobalt complexes with α-diimine ligands | MAO | 1-Butene and trans-2-hexene | High activity, exceeding 10⁴ g-oligomer/mol-Co·h·bar. researchgate.net | researchgate.net |

Reductive Amination for Organic Synthesis

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. Cobalt(II) ammine complexes have emerged as effective catalysts for this transformation, offering a more sustainable alternative to traditional methods that often rely on precious metal catalysts.

Detailed Research Findings

A combination of a cobalt(II) salt and a linear-triphos ligand has been reported as a molecularly-defined catalyst for the synthesis of a wide range of linear and branched primary amines from carbonyl compounds, ammonia (B1221849), and hydrogen. researchgate.net This system demonstrated good to excellent yields for benzylic, heterocyclic, and aliphatic primary amines. researchgate.net DFT calculations suggest that a mono-cationic [triphos-CoH]+ complex is the active catalyst. researchgate.net

In another study, a well-defined cobalt complex was used for the switchable synthesis of imines and amines from alcohols. researchgate.net By adjusting the reaction conditions, such as base loading and temperature, the reaction could be selectively directed towards either the imine or the amine product. researchgate.net This catalytic system was effective for the N-alkylation of anilines with primary alcohols. researchgate.net

Furthermore, the stereoselective amination of electron-deficient C(sp³)–H bonds has been achieved using a cobalt(II) complex of a phyrin ligand. acs.org This metalloradical catalysis approach allows for the direct synthesis of α-amino acid derivatives from their corresponding carboxylate precursors via intramolecular α-C–H amination with high regio- and stereoselectivity. acs.org

A facile method for preparing cobalt catalysts for reductive amination has been developed through the in-situ reconstruction of cobalt borate (B1201080) (CoBOx). frontiersin.org In the presence of ammonia and hydrogen, CoBOx is transformed into cobalt nanoparticles, which then catalyze the reductive amination of benzaldehyde (B42025) to benzylamine (B48309) with high selectivity. frontiersin.org

| Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cobalt(II) with linear-triphos ligand | Carbonyl compounds, NH₃, H₂ | Primary amines | Broad substrate scope, good to excellent yields. researchgate.net | researchgate.net |

| Well-defined NN-Co(II) bidentate complex | Alcohols, amines | Imines and amines | Switchable selectivity based on reaction conditions. researchgate.net | researchgate.net |

| Cobalt(II) complex of 3,5-DitBu-IbuPhyrin | Carboxylate precursors | α-Amino acid derivatives | Stereoselective amination of electron-deficient C-H bonds. acs.org | acs.org |

| In-situ generated Co nanoparticles from CoBOx | Benzaldehyde, NH₃, H₂ | Benzylamine | High selectivity, facile catalyst preparation. frontiersin.org | frontiersin.org |

Role in Electroless Deposition Systems

Electroless deposition is a process for depositing a uniform layer of metal onto a substrate without the use of an external electrical current. Cobalt(II) ammine complexes play a crucial role as reducing agents in these systems.

Detailed Research Findings

Cobalt(II) complexes with various amines are effective reducing agents capable of reducing metal ions to their metallic state, making them valuable in electroless plating. doi.orglmaleidykla.lt For example, the cobalt(II)-ammonia complex is used for electroless silver deposition, while the cobalt(II)-ethylenediamine complex is employed for electroless copper deposition. doi.orglmaleidykla.lt Cobalt(II)–propylenediamine complexes can be used for both silver and copper plating. doi.org

The rate of the electroless deposition process is often determined by the rate of anodic oxidation of the cobalt(II) amine complex. doi.orglmaleidykla.lt Different amine ligands lead to varying rates of oxidation. doi.orglmaleidykla.lt For instance, the oxidation of the cobalt(II)-ammonia complex is relatively slow. doi.org In contrast, ligands like diethylenetriamine (B155796) (dien) and ethylenediamine (en) form more electrochemically active cobalt(II) complexes, leading to higher deposition rates. doi.orglmaleidykla.lt

The addition of certain ions can also influence the deposition rate. For example, chloride ions have been shown to enhance the rate of electroless silver plating using the Co(II)-NH3 complex as a reducing agent by a factor of 2-3. nih.gov Similarly, the anodic oxidation of Co(II)-ethylenediamine complexes on copper is accelerated by halide ions. nih.gov

Cobalt(II) complexes with other polyamines, such as propylene (B89431) diamine, diethylenetriamine, and pentaethylenehexamine, have also been utilized as reducing agents in electroless copper deposition. nih.gov Furthermore, the Co(II)/Co(III) redox couple has been investigated for the electroless deposition of platinum. nih.gov

| Cobalt(II) Complex | Metal Deposited | Key Role/Finding | Reference |

|---|---|---|---|

| Cobalt(II)-ammonia | Silver | Reducing agent in electroless silver plating. doi.orglmaleidykla.lt | doi.orglmaleidykla.lt |

| Cobalt(II)-ethylenediamine | Copper, Platinum | Effective reducing agent for copper and platinum deposition. doi.orgnih.gov | doi.orgnih.gov |

| Cobalt(II)-propylenediamine | Silver, Copper | Versatile reducing agent for both silver and copper plating. doi.org | doi.org |

| Cobalt(II)-diethylenetriamine | Copper | Forms electrochemically active complexes, enhancing deposition rates. lmaleidykla.lt | lmaleidykla.lt |

Compound Names Mentioned in this Article

2-amino benzyl alcohol

Ammonia

Benzaldehyde

Benzylamine

Butene

Carbon dioxide

Carbon monoxide

Cobalt borate

Cobalt(II) bis(triflate)

Copper

Cyclohexane

Diethylenetriamine

Ethylaluminum dichloride

Ethylenediamine

Ethylene

Formic acid

Hydrogen

Hydrogen peroxide

Methylaluminoxane

Pentaethylenehexamine

Platinum

Propylene diamine

Quinoline

Silver

trans-2-hexene

tris-(2-pyridylmethyl)amine

Environmental Chemistry of Cobalt Ii Ammine Species

Speciation and Stability in Aqueous Environments

The speciation of cobalt(II) ammine complexes in aqueous environments is a dynamic process governed primarily by the pH of the solution and the concentration of ammonia (B1221849). researchgate.net In acidic to neutral solutions (pH 0-7), the formation of cobalt-ammonia complexes is generally negligible, and the cobalt ion predominantly exists as the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. As the pH increases and ammonia becomes available, stepwise substitution of the water ligands by ammonia molecules occurs, leading to the formation of a series of cobalt(II) ammine complexes, from [Co(NH₃)(H₂O)₅]²⁺ to the fully substituted [Co(NH₃)₆]²⁺.

The formation of these species can be described by a series of equilibrium reactions, each with a corresponding stepwise stability constant (Kₙ). These constants quantify the tendency of an ammonia molecule to replace a water molecule in the coordination sphere of the cobalt ion.

Stepwise Formation of Cobalt(II) Ammine Complexes:

Co²⁺ + NH₃ ⇌ [Co(NH₃)]²⁺

[Co(NH₃)]²⁺ + NH₃ ⇌ [Co(NH₃)₂]²⁺

...and so on, up to the formation of [Co(NH₃)₆]²⁺. researchgate.net

The relative abundance of each complex is highly dependent on the ammonia concentration and the solution's pH. For instance, at a pH of 10.46 in the presence of 1 mol/L ammonium (B1175870) chloride, the hexaamminecobalt(II) ion accounts for over 81% of the cobalt(II)-ammine species. This proportion decreases significantly as the pH drops.

Table 1: Stepwise Stability Constants (log Kₙ) for Cobalt(II) Ammine Complexes

| Stepwise Reaction | log Kₙ | Reference |

|---|---|---|

| Co²⁺ + NH₃ ⇌ [Co(NH₃)]²⁺ | 2.3 | researchgate.net |

| [Co(NH₃)]²⁺ + NH₃ ⇌ [Co(NH₃)₂]²⁺ | 1.8 | |

| [Co(NH₃)₂]²⁺ + NH₃ ⇌ [Co(NH₃)₃]²⁺ | 1.3 | |

| [Co(NH₃)₃]²⁺ + NH₃ ⇌ [Co(NH₃)₄]²⁺ | 0.8 | |

| [Co(NH₃)₅]²⁺ + NH₃ ⇌ [Co(NH₃)₆]²⁺ | -0.1 |

Note: The stability constants can vary with temperature, ionic strength, and the specific experimental conditions.

Environmental Fate and Transformation Pathways (e.g., Redox Transformations)

The environmental fate of cobalt(II) ammine species is largely dictated by their susceptibility to redox transformations. oecd.org Cobalt can exist in two primary oxidation states in the environment, Co(II) and Co(III). environmentalchemistry.com While Co(II) is the more common and soluble state in aqueous terrestrial environments, Co(III) forms highly insoluble hydroxides and oxides. nih.gov However, the coordination with ligands like ammonia can significantly alter the redox potential of the Co(III)/Co(II) couple, making the oxidation of Co(II) more favorable.

The hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺, is readily oxidized to the corresponding cobalt(III) complex, [Co(NH₃)₆]³⁺, in the presence of oxygen or other oxidizing agents. libretexts.orgacs.org This oxidation is a critical transformation pathway as it changes the charge, stability, and subsequent environmental interactions of the cobalt species. The redox potential for the (hexaamine)cobalt(III/II) couple can range widely, from approximately -0.6 V to +0.8 V vs SHE, depending on the specific amine ligands and steric factors. acs.org

Key Transformation Pathways:

Oxidation: In aerobic environments, [Co(NH₃)₆]²⁺ can be oxidized to the more inert and stable [Co(NH₃)₆]³⁺. This process is often observed in alkaline solutions containing ammonia. researchgate.netlmaleidykla.lt The rate of this oxidation can be influenced by various factors, including the presence of catalysts. acs.org

Dissociation and Precipitation: Changes in environmental conditions, such as a decrease in pH or ammonia concentration, can lead to the dissociation of the ammine ligands. This can result in the formation of the less stable [Co(H₂O)₆]²⁺, which may then precipitate as cobalt(II) hydroxide (B78521) or carbonate, depending on the water chemistry. libretexts.orgcarlroth.com

Solid-Phase Reactions: Cobalt ammine complexes can undergo redox reactions in the solid phase. For example, the thermal decomposition of certain cobalt(III) ammine compounds can involve a redox reaction between the ammonia ligands and associated anions, leading to the formation of cobalt oxides. mdpi.com

The transformation between Co(II) and Co(III) ammine complexes is a pivotal process affecting the mobility and bioavailability of cobalt. The Co(III) ammine complexes are generally more kinetically inert, meaning they undergo ligand exchange reactions much more slowly than their Co(II) counterparts. researchgate.net

Interaction with Environmental Ligands and Substrates

Cobalt(II) ammine complexes can interact with a variety of naturally occurring ligands and substrates in the environment, which influences their transport and ultimate fate. These interactions include adsorption onto mineral surfaces and complexation with natural organic matter (NOM).

Interaction with Mineral Surfaces: Cobalt ammine complexes can adsorb onto the surfaces of minerals such as silica (B1680970) and clays. For instance, research has shown that reacting cobalt(II) ammine species with silica under an inert atmosphere can lead to the formation of cobalt phyllosilicate on the silica surface. researchgate.net This indicates a strong interaction where the complex not only adsorbs but also reacts with the mineral substrate.

Clay minerals, like montmorillonite (B579905), also interact with cobalt ammine complexes. Studies on cobalt(III) ammine complexes have shown that they can decompose upon adsorption to montmorillonite surfaces, especially under dehydrated conditions. cambridge.org This decomposition can release ammonia and form cobalt(II) hydroxide, with the resulting ammonium ions balancing the charge of the clay lattice. cambridge.org This suggests that mineral surfaces can act as reactive sites, promoting the transformation of these cobalt complexes.

Interaction with Natural Organic Matter (NOM): Natural organic matter, a complex mixture of organic compounds found in soils and water, contains numerous functional groups (e.g., carboxyl, hydroxyl, amine) that can interact with metal ions. tandfonline.commdpi.com The amine groups within NOM can act as electron donors and exhibit a strong chelation capability for metal ions. d-nb.info Cobalt(II) can form complexes with NOM, and the presence of ammine ligands can influence this interaction.

The sorption of organic cations, including those with amine functionalities, to soil organic matter is a well-documented process. researchgate.net The positively charged cobalt(II) ammine complexes can be expected to interact with the negatively charged functional groups of NOM through electrostatic attraction. Furthermore, the potential for ligand exchange exists, where ammonia ligands could be replaced by the stronger binding sites on NOM, altering the speciation and mobility of the cobalt. oecd.org The presence of NOM can have a dual role, sometimes inhibiting reactions by sequestering reactants, and at other times promoting them by enhancing interactions between pollutants and catalysts. mdpi.com

Advanced Research Directions and Future Outlook

Design and Synthesis of Novel Ligand Frameworks

The performance of a cobalt(II) catalyst is intrinsically linked to the electronic and steric properties of its surrounding ligands. Future research will heavily focus on the rational design and synthesis of innovative ligand frameworks to fine-tune the reactivity and selectivity of the cobalt center.

Key areas of development include:

Pincer Ligands: Pincer-type ligands, which bind to the metal center in a tridentate fashion, offer exceptional stability and control over the metal's coordination sphere. unl.pt Research is moving towards synthesizing new PNP (bis(phosphino)amine) and NNN pincer ligands with varied electronic and steric profiles. For instance, modifying the backbone or the donor-atom substituents can influence the catalyst's activity in reactions like dehydrogenative coupling and hydrogenation. unl.ptresearchgate.net The synthesis of cationic cobalt(II) alkyl complexes with aliphatic PNP pincer ligands has already demonstrated high activity in both hydrogenation and acceptorless dehydrogenation of alcohols. researchgate.net

Schiff Base Ligands: Schiff bases are versatile ligands synthesized via the condensation of a primary amine and an aldehyde or ketone. mdpi.com Their ease of synthesis and modification makes them ideal for creating large libraries of cobalt(II) complexes. Future work will explore multidentate Schiff bases derived from novel amine and aldehyde precursors to create complexes for specific applications, such as electrocatalysis. mdpi.comscielo.br Studies have shown that substituents on the Schiff base ligand can significantly impact the electronic properties and redox potentials of the cobalt center, thereby tuning its catalytic activity. scielo.brresearchgate.net

Bio-inspired and Macrocyclic Ligands: Drawing inspiration from biological systems, researchers are designing complexes with ligands that mimic the active sites of metalloenzymes. Porphyrin-based ligands, for example, create stable cobalt(II) metalloradicals capable of activating challenging C-H bonds. nih.gov The development of new macrocyclic ligands will continue to be a priority, aiming to encapsulate the cobalt ion and provide a unique chemical environment for catalysis.

Recent studies have reported the synthesis of novel Co(II) complexes with a variety of N-donor ligands, highlighting the breadth of ongoing research. d-nb.infoacs.orgacs.org For example, complexes have been successfully prepared with ligands derived from the anti-inflammatory drug sulindac (B1681787) and heterocyclic amines, as well as with quinoline-based Schiff base ligands. d-nb.infoacs.orgresearchgate.net

Table 1: Examples of Recently Synthesized Cobalt(II) Complexes with Novel Ligands

| Complex/Ligand Type | Precursors | Characterization Methods | Reference |

| Cobalt(II) Sulindac Complexes | Sulindac, 2-aminopyridine, 1,10-phenanthroline (B135089) | IR, UV-Vis, Magnetic Properties, X-ray Diffraction | d-nb.info |

| Quinoline-based Schiff Base Ligand | 2-chloroquinoline-3-carbaldehyde, (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol | ¹H NMR, ¹³C NMR, UV-Vis, FT-IR, PXRD, Mass Spectrometry | acs.org |

| Hemisalen-type Ligands | o-vanillin, various aminopyridines | Not specified in detail | rsc.org |

| Bis(diphosphino)amine Ligand | Ph2PN(Me)PPh2, [Co2(CO)8] | IR, NMR Spectroscopy, Single-crystal X-ray Analysis | mdpi.com |

Exploration of New Catalytic Transformations

Cobalt(II)-ammine and related complexes are emerging as powerful catalysts for a wide range of organic transformations. acs.org A major future direction is the expansion of their catalytic repertoire beyond established reactions.

Promising areas for exploration include:

C-H Bond Functionalization: Direct functionalization of ubiquitous but inert C-H bonds is a primary goal in modern synthesis. Cobalt(II)-based metalloradical catalysis has shown remarkable potential for intramolecular C-H amination and alkylation. nih.gov Future research will aim to develop systems for challenging intermolecular C-H functionalization, including the amination of aldehydic C(sp²)–H bonds and the alkylation of unactivated C(sp³)–H bonds. researchgate.netnih.gov

Hydrofunctionalization Reactions: The addition of H-X bonds (where X = B, Si, N, O) across alkenes and alkynes is a fundamental transformation. Tridentate iron and cobalt complexes are being investigated as sustainable catalysts for these reactions, including hydrosilylation and hydroboration. researchgate.net The goal is to develop highly active and selective catalysts that can rival or surpass precious metal systems, particularly for asymmetric transformations. researchgate.net

Reductive Coupling and Cycloaddition Reactions: Low-valent cobalt species, often generated in situ from Co(II) precursors, are effective in mediating reductive coupling and cycloaddition reactions. acs.org These reactions, which form new C-C bonds, are central to building molecular complexity. Future work will focus on expanding the scope of these reactions, such as [2+2+2] and [2+2] cycloadditions, and developing highly enantioselective variants. acs.org

Dehydrogenative Coupling: Pincer-type cobalt complexes have demonstrated efficacy in the dehydrogenative coupling of alcohols with amines to form imines and of secondary alcohols with amino alcohols to synthesize pyrroles. unl.pt This "hydrogen borrowing" strategy is atom-economical and generates water as the only byproduct. Expanding the scope of substrates and developing more efficient catalysts under milder conditions are key future objectives. unl.pt

Table 2: Selected Catalytic Applications of Azane-type Cobalt(II) Complexes

| Catalytic Transformation | Catalyst Type | Substrates | Key Findings | Reference |

| Intramolecular C-H Amination | [Co(Por)] Metalloradical | Aliphatic azides | Synthesis of various N-heterocyclic compounds. | nih.gov |

| Intermolecular Allylic C-H Amination | [Co(D2-Por*)] Metalloradical | Trisubstituted alkenes, fluoroaryl azides | Stereoselective synthesis of chiral allylic amines. | nih.gov |

| Imine Synthesis | Cationic PNP-pincer cobalt complex | Aliphatic/aromatic alcohols and amines | Good to excellent yields (up to 99%); cationic nature of precatalyst is crucial. | unl.pt |

| N-alkylation of Amines | Pincer cobalt complex | Aromatic amines, primary alcohols | Good activity with both aliphatic and aromatic alcohols under mild conditions. | unl.pt |

| Pyrrole Synthesis | Pincer cobalt complex | Secondary alcohols, amino alcohols | Efficient synthesis with low catalyst loadings (0.5 mol%). | unl.pt |

Development of Sustainable Synthesis Methodologies

In line with the principles of green chemistry, a significant research thrust is the development of environmentally benign methods for both the synthesis of cobalt complexes and their use in catalysis. researchgate.net

Future efforts will be concentrated on:

Green Synthesis of Catalysts: This involves using eco-friendly solvents, minimizing waste, and employing energy-efficient procedures. mdpi.com One novel approach is the biogenic synthesis of cobalt oxide nanoparticles from Co(II) precursors using plant extracts, which act as reducing and stabilizing agents. rsc.org Another strategy involves immobilizing cobalt complexes on solid supports, such as nanodiamond-grafted polymers, to create heterogeneous catalysts that are easily separable and recyclable. mdpi.com

Use of Aqueous Media: Performing catalytic reactions in water instead of volatile organic solvents is a key goal of green chemistry. Research into the synthesis of water-soluble ligands and cobalt complexes is underway to facilitate catalysis in aqueous environments. researchgate.net

Table 3: Green Chemistry Approaches in Cobalt(II) Complex Chemistry

| Sustainable Approach | Example | Outcome | Reference |